![molecular formula C16H12N4O B14163823 N-(pyridin-3-ylmethyl)[1]benzofuro[3,2-d]pyrimidin-4-amine CAS No. 325745-60-6](/img/structure/B14163823.png)
N-(pyridin-3-ylmethyl)[1]benzofuro[3,2-d]pyrimidin-4-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(pyridin-3-ylmethyl)1benzofuro[3,2-d]pyrimidin-4-amine is a heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and pharmaceutical research. This compound is known for its potential biological activities, particularly as an inhibitor of certain enzymes and receptors, making it a promising candidate for drug development.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(pyridin-3-ylmethyl)1benzofuro[3,2-d]pyrimidin-4-amine typically involves multi-step organic reactions. One common method includes the aza-Wittig reaction of iminophosphoranes with n-butyl isocyanate at 40–50°C to form carbodiimide intermediates. These intermediates are then reacted with nitrogen-oxygen-containing nucleophiles to yield the desired compound in satisfactory yields . Another approach involves the annulation reaction of aurone-derived α,β-unsaturated imines and activated terminal alkynes mediated by triethylamine, which enables the synthesis of 1,4-dihydrobenzofuro[3,2-b]pyridines .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented, but they likely involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using continuous flow reactors, and employing catalysts to increase yield and efficiency.
化学反応の分析
Types of Reactions
N-(pyridin-3-ylmethyl)1benzofuro[3,2-d]pyrimidin-4-amine undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen or add hydrogen to the compound.
Substitution: This reaction involves replacing one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include triethylamine, triphenylphosphine, and sodium ethoxide. Reaction conditions often involve moderate temperatures (40–50°C) and the presence of catalysts to facilitate the reactions .
Major Products Formed
The major products formed from these reactions include various substituted benzofuro[3,2-d]pyrimidines, which can exhibit different biological activities depending on the substituents introduced during the reactions .
科学的研究の応用
N-(pyridin-3-ylmethyl)1benzofuro[3,2-d]pyrimidin-4-amine has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: It serves as a probe to study enzyme activities and receptor interactions.
Industry: It may be used in the development of new materials with unique properties.
作用機序
The mechanism of action of N-(pyridin-3-ylmethyl)1benzofuro[3,2-d]pyrimidin-4-amine involves its interaction with molecular targets such as enzymes and receptors. For instance, as a CDK2 inhibitor, it binds to the active site of the enzyme, preventing its activity and thereby inhibiting cell cycle progression in cancer cells . This interaction disrupts the signaling pathways involved in cell proliferation and survival.
類似化合物との比較
Similar Compounds
N-(pyridin-3-yl)pyrimidin-4-amine: Another CDK2 inhibitor with similar biological activities.
Benzofuro[3,2-d]pyrimidin-4(3H)-one derivatives: These compounds also exhibit a broad spectrum of biological activities, including anti-inflammatory and antiviral properties.
Pyrazolo[3,4-d]pyrimidine derivatives: Known for their inhibitory effects on CDK2 and other kinases.
Uniqueness
N-(pyridin-3-ylmethyl)1benzofuro[3,2-d]pyrimidin-4-amine stands out due to its specific structural features that allow for high binding affinity and selectivity towards certain molecular targets. This makes it a valuable compound for drug discovery and development efforts.
特性
CAS番号 |
325745-60-6 |
|---|---|
分子式 |
C16H12N4O |
分子量 |
276.29 g/mol |
IUPAC名 |
N-(pyridin-3-ylmethyl)-[1]benzofuro[3,2-d]pyrimidin-4-amine |
InChI |
InChI=1S/C16H12N4O/c1-2-6-13-12(5-1)14-15(21-13)16(20-10-19-14)18-9-11-4-3-7-17-8-11/h1-8,10H,9H2,(H,18,19,20) |
InChIキー |
BDHNXCFDDXZHKC-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C2C(=C1)C3=C(O2)C(=NC=N3)NCC4=CN=CC=C4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






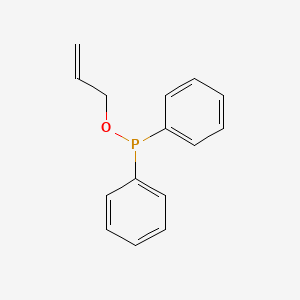
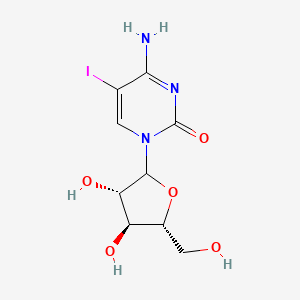
![(5E)-5-({[2-(dimethylamino)ethyl]amino}methylidene)-1-(3-methoxyphenyl)-2-sulfanylpyrimidine-4,6(1H,5H)-dione](/img/structure/B14163782.png)
![2-[(4-Isopropyl-2,3-dihydro-1H-6-oxa-5,8,10-triaza-cyclopenta[c]fluoren-7-yl)-methyl-amino]-ethanol](/img/structure/B14163783.png)
![12-ethyl-12-methyl-5-methylsulfanyl-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5-trien-3-one](/img/structure/B14163800.png)
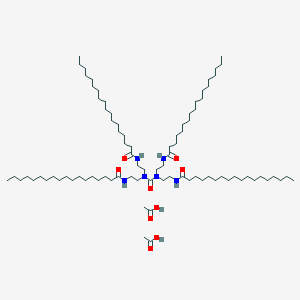
![(E)-3-(furan-2-yl)-N-[(4-methoxyphenyl)carbamothioyl]prop-2-enamide](/img/structure/B14163811.png)
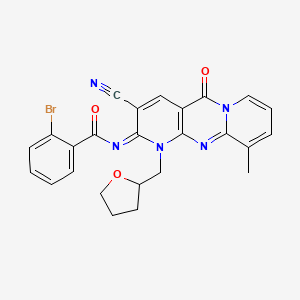
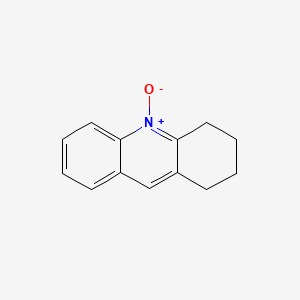
![6H-Pyrrolo[2,3-b]pyridin-6-one, 4-amino-1,7-dihydro-5-hydroxy-2,3-dimethyl-](/img/structure/B14163820.png)
